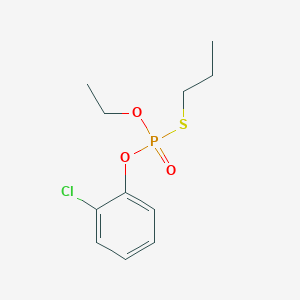

O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate

概要

説明

O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate: is an organophosphate compound widely used as an insecticide and acaricide. It is effective against a broad spectrum of chewing and sucking insects and mites on various crops . This compound is known for its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 2-chlorophenol . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反応の分析

Types of Reactions:

Oxidation: O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Hydrolysis: Alkaline conditions, such as sodium hydroxide solution, are typically used.

Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Hydrolysis: 2-chlorophenol and phosphorothioate derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate is used in research to study the mechanisms of organophosphate insecticides and their interactions with biological systems .

Biology: In biological research, this compound is used to investigate the effects of acetylcholinesterase inhibition on insect nervous systems and to develop new insecticidal formulations .

Medicine: While primarily used in agriculture, research into its potential effects on human health and its role as a model compound for studying organophosphate toxicity is ongoing .

Industry: In the agricultural industry, it is widely used as an effective insecticide and acaricide, helping to protect crops from pests and improve yield .

作用機序

O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is crucial for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventually death of the insect . The S(-) isomer of this compound is a more potent inhibitor of acetylcholinesterase .

類似化合物との比較

Profenofos: O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate.

Dimethoate: Another organophosphate insecticide with a similar mechanism of action.

Chlorpyrifos: Widely used organophosphate insecticide with a similar target enzyme.

Uniqueness: O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate is unique due to its specific chemical structure, which provides a balance of efficacy and selectivity against a broad range of pests. Its ability to inhibit acetylcholinesterase effectively makes it a valuable tool in pest control .

生物活性

O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate, commonly known as Profenofos, is an organophosphorus pesticide with significant biological activity. This compound is primarily used in agriculture for pest control due to its ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and other organisms. This article explores the biological activity of Profenofos, including its mechanisms of action, toxicity, and environmental impact.

Chemical Structure and Properties

Profenofos is characterized by the following chemical structure:

- Chemical Formula : C₁₃H₁₅ClO₃PS

- Molecular Weight : 300.75 g/mol

- IUPAC Name : this compound

Profenofos acts primarily as an inhibitor of AChE, leading to the accumulation of acetylcholine at synapses. This results in prolonged stimulation of post-synaptic receptors, causing paralysis and death in target pests. The mechanism can be summarized as follows:

- Inhibition of AChE : Profenofos binds to the active site of AChE, preventing the breakdown of acetylcholine.

- Neurotoxicity : The buildup of acetylcholine causes continuous stimulation of cholinergic receptors, leading to neurotoxic effects.

- Target Organisms : While primarily effective against insects, Profenofos can also affect non-target organisms, including mammals.

Toxicological Profile

Profenofos exhibits a range of toxicological effects that are critical for assessing its safety in agricultural applications:

- Acute Toxicity : The compound is classified as moderately toxic to humans and animals. Symptoms of acute exposure may include nausea, dizziness, respiratory distress, and in severe cases, convulsions or death.

- Chronic Effects : Long-term exposure has been associated with neurodegenerative effects and potential carcinogenicity in certain studies.

Table 1: Toxicity Data for Profenofos

| Endpoint | Value | Source |

|---|---|---|

| LD50 (oral, rat) | 200-500 mg/kg | EPA |

| NOAEL (No Observed Adverse Effect Level) | 0.5 mg/kg/day | EFSA |

| Carcinogenicity | Not classified | IARC |

Environmental Impact

Profenofos is known for its persistence in the environment and potential bioaccumulation:

- Soil Degradation : Studies indicate that Profenofos degrades slowly in soil, with half-lives ranging from 30 to 90 days depending on environmental conditions.

- Aquatic Toxicity : It poses risks to aquatic life; concentrations above 0.1 µg/L can be harmful to fish and invertebrates.

Case Studies

-

Case Study on Aquatic Toxicity :

- A study conducted by Alvarenga et al. (2023) demonstrated that Profenofos significantly affected fish populations in treated water bodies, leading to a decline in biodiversity and alterations in community structure.

-

Case Study on Human Exposure :

- Research highlighted by the EPA showed that agricultural workers exposed to Profenofos experienced higher incidences of respiratory issues and neurological symptoms compared to unexposed individuals.

Research Findings

Recent studies have focused on the degradation pathways and metabolic processes involving Profenofos:

- Biodegradation Studies : Research indicates that certain microbial strains can effectively degrade Profenofos, reducing its environmental impact. For instance, Aspergillus species have been shown to metabolize this compound into less harmful products .

Table 2: Biodegradation Pathways

| Microbial Strain | Degradation Rate (%) | By-products |

|---|---|---|

| Aspergillus sydowii | 95% in 30 days | Non-toxic metabolites |

| Pseudomonas putida | 85% in 20 days | Hydrolyzed derivatives |

特性

IUPAC Name |

1-chloro-2-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClO3PS/c1-3-9-17-16(13,14-4-2)15-11-8-6-5-7-10(11)12/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWJOQGOFQVVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=O)(OCC)OC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。